molecular formula C11H23BrO B7976946 1-Bromo-9-ethoxynonane

1-Bromo-9-ethoxynonane

Cat. No.: B7976946
M. Wt: 251.20 g/mol
InChI Key: PJCZDYKOSLNTLF-UHFFFAOYSA-N
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Description

1-Bromo-9-ethoxynonane is an organic compound with the molecular formula C11H23BrO It is a brominated alkane with an ethoxy group attached to the ninth carbon of the nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-9-ethoxynonane can be synthesized through a multi-step process involving the bromination of nonane followed by the introduction of an ethoxy group. One common method involves the reaction of nonane with bromine in the presence of a radical initiator to form 1-bromononane. This intermediate is then reacted with sodium ethoxide to introduce the ethoxy group, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-9-ethoxynonane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Corresponding substituted nonanes.

    Elimination Reactions: Alkenes such as 9-ethoxynon-1-ene.

    Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-Bromo-9-ethoxynonane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-9-ethoxynonane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination reactions. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    1-Bromo-9-methoxynonane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Bromo-9-chlorononane: Contains a chlorine atom instead of an ethoxy group.

    1-Bromo-9-hydroxynonane: Contains a hydroxyl group instead of an ethoxy group.

Uniqueness: 1-Bromo-9-ethoxynonane is unique due to the presence of the ethoxy group, which imparts different reactivity and physical properties compared to its analogs. The ethoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1-bromo-9-ethoxynonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrO/c1-2-13-11-9-7-5-3-4-6-8-10-12/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCZDYKOSLNTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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